l-Tyrosinol

Übersicht

Beschreibung

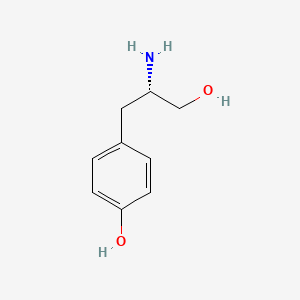

l-Tyrosinol: is an organic compound with the chemical formula HOC₆H₄CH₂CH(NH₂)CH₂OH . It is a chiral molecule, meaning it has two enantiomers: this compound and d-tyrosinol. This compound is a derivative of the amino acid tyrosine and is classified as a 1,2-ethanolamine as well as a phenethylamine . This compound is a colorless or white solid that is produced by the reduction of tyrosine .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: l-Tyrosinol is typically synthesized by the reduction of the amino acid tyrosine. One common method involves the use of borane dimethylsulfide as the reducing agent . The reaction proceeds under mild conditions and yields this compound as a chiral product.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the reduction of tyrosine using chemical or enzymatic methods. Enzymatic catalysis offers a promising and efficient approach due to its elevated specificity, diversity, and atom economy .

Analyse Chemischer Reaktionen

Types of Reactions: l-Tyrosinol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding aldehydes or ketones.

Reduction: The compound can be further reduced to form simpler alcohols.

Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Borane dimethylsulfide is commonly used for the reduction of tyrosine to this compound.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Oxidation: Aldehydes and ketones.

Reduction: Simpler alcohols.

Substitution: Various substituted derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

Cell Culture and Protein Synthesis

L-Tyrosinol plays a significant role in cell culture as it is essential for the growth and maintenance of cells. It is incorporated into proteins, influencing their structure and function. The phenolic ring of tyrosine contributes both hydrophobic and hydrophilic qualities, making it crucial for mediating molecular recognition within proteins. This dual nature allows L-tyrosine to be strategically positioned on protein surfaces, facilitating interactions with small molecules, nucleic acids, or other proteins .

Key Findings:

- Protein Structure : Modifying L-tyrosine can alter protein structures significantly.

- Phosphorylation : The phosphorylation of tyrosine (converting it to phosphotyrosine) is critical for cell signaling processes, including differentiation and gene regulation .

Clinical Nutrition

This compound has been studied as a nutritional supplement in clinical settings, particularly for patients requiring parenteral nutrition. A study demonstrated that infusing L-alanyl-L-tyrosine (a related compound) effectively maintained plasma tyrosine levels in patients who could not consume food orally. This infusion helped sustain tissue tyrosine levels comparable to those seen in orally fed individuals, indicating its utility in clinical nutrition .

Case Study Insights:

- Parenteral Nutrition : Patients receiving L-alanyl-L-tyrosine showed improved plasma and tissue tyrosine levels, essential for protein synthesis and overall health.

- Dosage Effects : Higher infusion rates (2 mmole/kg/day) were necessary to achieve optimal plasma tyrosine levels without increasing urinary losses .

Stress Management

Research has indicated that this compound may mitigate the effects of stress by enhancing neurotransmitter synthesis. In animal studies, supplementation with tyrosine during stress conditions (such as tail shocks) helped maintain normal behavioral responses by preventing the depletion of norepinephrine (NE) levels in the brain .

Experimental Findings:

- Behavioral Studies : Rats supplemented with tyrosine exhibited behaviors similar to unstressed controls, suggesting protective effects against stress-induced behavioral inhibition.

- Human Studies : In controlled trials involving acute stressors like hypobaric hypoxia and cardiovascular stress, tyrosine supplementation improved cognitive performance and mood states among participants .

Neurotransmitter Synthesis

This compound is crucial for synthesizing neurotransmitters such as dopamine and norepinephrine. A case study involving a patient with Crohn's disease highlighted the role of amino acid dosing, including this compound, in balancing neurotransmitter levels and alleviating symptoms associated with the condition .

Clinical Implications:

- Dopamine Regulation : Increased this compound intake led to elevated urinary dopamine levels, indicating enhanced neurotransmitter synthesis.

- Symptom Relief : Adjusting amino acid dosages resulted in significant symptom relief for patients suffering from chronic conditions .

Summary Table of Applications

| Application Area | Key Findings | Implications |

|---|---|---|

| Cell Culture | Essential for protein synthesis | Enhances cell growth and viability |

| Clinical Nutrition | Maintains plasma tyrosine levels | Useful in parenteral nutrition for non-oral feeding |

| Stress Management | Mitigates stress effects on behavior | Potential use in enhancing performance under stress |

| Neurotransmitter Synthesis | Supports dopamine and norepinephrine production | May aid in treating conditions related to neurotransmitter imbalance |

Wirkmechanismus

The mechanism of action of l-tyrosinol involves its interaction with various molecular targets and pathways. As a derivative of tyrosine, it can participate in enzymatic reactions that modify its structure and function. For example, this compound can be converted to other biologically active compounds through enzymatic catalysis . The specific pathways and molecular targets depend on the context of its use in biological systems.

Vergleich Mit ähnlichen Verbindungen

Tyrosol: HOC₆H₄CH₂CH₂OH

Tyrosine: HOC₆H₄CH₂CH(NH₂)COOH

Phenethylamine: C₆H₅CH₂CH₂NH₂

Comparison: l-Tyrosinol is unique due to its chiral nature and the presence of both hydroxyl and amino groups on the same carbon chain. This structural feature allows it to participate in a wide range of chemical reactions and makes it a versatile compound in synthetic chemistry .

Biologische Aktivität

l-Tyrosinol, a derivative of the amino acid l-tyrosine, has garnered attention in recent years for its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

This compound is characterized by the presence of a hydroxyl group on the aromatic ring, which enhances its reactivity and biological activity. It can be synthesized through various methods, including enzymatic pathways that involve l-tyrosine as a precursor. The compound's structural similarity to l-tyrosine allows it to participate in similar metabolic pathways, influencing neurotransmitter synthesis and other physiological processes.

1. Antioxidant Properties

This compound exhibits significant antioxidant activity due to its phenolic structure. This property allows it to scavenge free radicals and reduce oxidative stress in biological systems. In vitro studies have demonstrated that this compound can effectively inhibit lipid peroxidation, which is crucial for preventing cellular damage associated with various diseases.

| Study | Method | Findings |

|---|---|---|

| In vitro assays | Demonstrated radical scavenging activity comparable to known antioxidants. | |

| Animal models | Reduced oxidative stress markers in high-fat diet-induced oxidative damage. |

2. Neuroprotective Effects

Research indicates that this compound may have neuroprotective effects, particularly in models of neurodegenerative diseases. It is believed to enhance dopamine synthesis and release, thereby improving cognitive functions and potentially alleviating symptoms of disorders such as Parkinson's disease.

3. Antimicrobial Activity

This compound has been shown to possess antimicrobial properties against various pathogens. Its ability to disrupt bacterial cell membranes contributes to its effectiveness as a potential therapeutic agent against infections.

| Pathogen | Activity Level |

|---|---|

| E. coli | Moderate |

| S. aureus | High |

Case Studies

Several case studies highlight the practical applications of this compound in clinical settings:

- Case Study 1 : A 37-year-old male with severe Crohn's disease was treated with a regimen including this compound. After adjusting dosages based on amino acid balance, significant symptom remission was observed within weeks, suggesting a role for this compound in modulating neurotransmitter levels and gut health .

- Case Study 2 : In a controlled trial involving adolescents with anorexia nervosa, participants receiving this compound supplementation exhibited notable improvements in mood and cognitive function, supporting its potential as an adjunct therapy in eating disorders .

The biological activities of this compound can be attributed to several mechanisms:

- Radical Scavenging : The hydroxyl group on the phenolic ring allows this compound to donate electrons and neutralize free radicals.

- Neurotransmitter Modulation : By influencing the synthesis of catecholamines, this compound may enhance dopaminergic signaling pathways.

- Cell Membrane Interaction : Its amphipathic nature enables it to integrate into lipid bilayers, affecting membrane fluidity and permeability.

Eigenschaften

IUPAC Name |

4-[(2S)-2-amino-3-hydroxypropyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c10-8(6-11)5-7-1-3-9(12)4-2-7/h1-4,8,11-12H,5-6,10H2/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBLDQZASZZMNSL-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10198381 | |

| Record name | Tyrosinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10198381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5034-68-4 | |

| Record name | Tyrosinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005034684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tyrosinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10198381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.